4-Cloro-5-metoxquinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

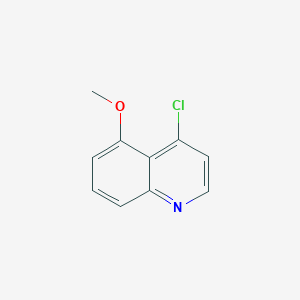

4-Chloro-5-methoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry .

Aplicaciones Científicas De Investigación

4-Chloro-5-methoxyquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: Quinoline derivatives, including 4-Chloro-5-methoxyquinoline, are investigated for their potential antimalarial, antimicrobial, and anticancer properties.

Industry: It is used in the production of dyes, catalysts, and other industrial chemicals

Mecanismo De Acción

Target of Action

4-Chloro-5-methoxyquinoline is a derivative of the 4-aminoquinoline class of compounds, which includes well-known drugs like chloroquine . The primary targets of these compounds are heme polymerase in malarial trophozoites . These enzymes play a crucial role in the survival of the parasite by converting toxic heme into non-toxic hemazoin .

Mode of Action

4-Chloro-5-methoxyquinoline, similar to other 4-aminoquinolines, inhibits the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin . As a result, the Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite .

Biochemical Pathways

The inhibition of heme polymerase disrupts the heme detoxification pathway in the Plasmodium species . This disruption leads to the accumulation of toxic heme within the parasite, causing cell lysis and ultimately, parasite autodigestion .

Pharmacokinetics

In humans, chloroquine concentrations decline multiexponentially, indicating extensive distribution with a volume of distribution of 200 to 800 L/kg . Chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver .

Result of Action

The result of the action of 4-Chloro-5-methoxyquinoline is the death of the Plasmodium species. By inhibiting the action of heme polymerase and disrupting the heme detoxification pathway, the compound causes the accumulation of toxic heme within the parasite. This accumulation leads to cell lysis and ultimately, parasite autodigestion .

Análisis Bioquímico

Biochemical Properties

Quinoline derivatives have been shown to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor

Cellular Effects

Some quinoline derivatives have shown promising anticancer effects through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting DNA cleavage activity

Molecular Mechanism

Quinoline derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of quinoline derivatives have been studied in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of quinoline derivatives at different dosages have been studied in various animal models .

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of quinoline derivatives have been studied in various contexts .

Subcellular Localization

The subcellular localization of quinoline derivatives has been studied using various predictive tools .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxyquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloroaniline with methoxyacetaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of 4-Chloro-5-methoxyquinoline may involve more efficient and scalable methods such as microwave-assisted synthesis or solvent-free reactions. These methods not only improve yield but also reduce the environmental impact by minimizing the use of hazardous solvents .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-5-methoxyquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

- 4-Chloroquinoline

- 5-Methoxyquinoline

- Chloroquine

- Amodiaquine

Comparison: 4-Chloro-5-methoxyquinoline is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination imparts distinct chemical properties and biological activities compared to other quinoline derivatives. For instance, chloroquine and amodiaquine are well-known antimalarial drugs, but their structures and mechanisms of action differ significantly from 4-Chloro-5-methoxyquinoline .

Actividad Biológica

4-Chloro-5-methoxyquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of antimalarial and anticancer activities.

Chemical Structure and Properties

4-Chloro-5-methoxyquinoline is characterized by a chloro group at the 4-position and a methoxy group at the 5-position of the quinoline ring. This unique substitution pattern influences its biological activity and interaction with various molecular targets.

The primary mechanism of action for 4-Chloro-5-methoxyquinoline involves the inhibition of heme polymerase in Plasmodium species, which are responsible for malaria. By disrupting the heme detoxification pathway, this compound leads to the accumulation of toxic heme within the parasite, resulting in cell lysis and death of the parasite.

Biochemical Pathways

- Heme Detoxification : Inhibition of heme polymerase disrupts the detoxification process in malaria parasites.

- Anticancer Mechanisms : Quinoline derivatives, including 4-Chloro-5-methoxyquinoline, have shown potential in inhibiting tubulin polymerization and affecting kinase activity, which are crucial for cancer cell proliferation .

Biological Activities

4-Chloro-5-methoxyquinoline exhibits a range of biological activities:

- Antimalarial Activity : Effective against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, making it a candidate for further development in malaria treatment .

- Anticancer Activity : Demonstrated antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HT29 (adenocarcinoma) cells. The compound shows potential through apoptosis induction and cytotoxicity .

- Antimicrobial Properties : Exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of 4-Chloro-5-methoxyquinoline:

- Antimalarial Efficacy : In vitro studies demonstrated that this compound effectively inhibits the growth of P. falciparum, with IC50 values comparable to existing antimalarial drugs .

- Cytotoxicity Against Cancer Cells : Research indicated that 4-Chloro-5-methoxyquinoline induced significant apoptosis in HeLa cells, with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil .

- Antimicrobial Activity : In a comparative study, 4-Chloro-5-methoxyquinoline showed superior activity against multidrug-resistant strains compared to traditional antibiotics .

Comparative Analysis

The following table summarizes the biological activities of 4-Chloro-5-methoxyquinoline compared to other quinoline derivatives:

| Compound | Antimalarial Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 4-Chloro-5-methoxyquinoline | High | Moderate | High |

| Chloroquine | Very High | Low | Moderate |

| 6-Bromo-5-nitroquinoline | Moderate | High | Low |

Propiedades

IUPAC Name |

4-chloro-5-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSPKKXMNJNWHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC=CC(=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231761-14-0 |

Source

|

| Record name | 4-chloro-5-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.